(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Regioisomerism Drug-likeness GPCR ligand design

(3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone (PubChem CID is a synthetic arylpiperazine methanone featuring a 3,5-dimethoxybenzoyl group linked via a ketone bridge to a piperazine ring N-substituted with a 2-furylmethyl moiety. The compound has a molecular formula of C18H22N2O4, a molecular weight of 330.4 g/mol, calculated XLogP3-AA of 1.7, zero hydrogen bond donors, five hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 55.2 Ų.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B5726851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC
InChIInChI=1S/C18H22N2O4/c1-22-16-10-14(11-17(12-16)23-2)18(21)20-7-5-19(6-8-20)13-15-4-3-9-24-15/h3-4,9-12H,5-8,13H2,1-2H3
InChIKeyGBUNFHFIRLVOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


(3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone (PubChem CID 781473) is a synthetic arylpiperazine methanone featuring a 3,5-dimethoxybenzoyl group linked via a ketone bridge to a piperazine ring N-substituted with a 2-furylmethyl moiety [1]. The compound has a molecular formula of C18H22N2O4, a molecular weight of 330.4 g/mol, calculated XLogP3-AA of 1.7, zero hydrogen bond donors, five hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 55.2 Ų [1]. It belongs to the substituted piperazine class, a privileged scaffold widely explored in medicinal chemistry for GPCR modulation, CNS applications, and anti-infective programs.

Why Generic Substitution Fails for (3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone: Regioisomeric Identity, Linker Chemistry, and Scaffold-Level Pharmacophore Constraints


Simple in-class substitution of (3,5-dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone with other arylpiperazine methanones is pharmacologically unsound due to three interdependent factors. First, the 3,5-dimethoxy regioisomeric pattern on the benzoyl ring defines a specific electron-density distribution and steric footprint that positional isomers (e.g., 2,6-dimethoxy ) cannot recapitulate; regioisomeric dimethoxyphenylpiperazines produce distinct mass-spectrometric fragmentation signatures [2], confirming non-interchangeable molecular identities. Second, the methylene (–CH2–) linker between the piperazine and furan rings confers conformational flexibility and basicity that differ substantially from the planar, electron-withdrawing carbonyl (–C=O) linker found in the closest commercially cataloged analog, 1-(3,5-dimethoxybenzoyl)-4-(2-furanylcarbonyl)piperazine (MW 344.37, C18H20N2O5) [3]. Third, within the 2-furyl-piperazinyl-methanone antibacterial series exemplified by Abbasi et al. (2018), the nature of the N4-aralkyl substituent dictates minimum inhibitory concentration (MIC) values, with a 2-bromobenzyl congener (3e) achieving MIC = 7.52 μg/mL against S. Typhi versus ciprofloxacin at 7.45 μg/mL [4]; removal or alteration of the furylmethyl group would ablate this scaffold-defined activity profile. These orthogonal structural features mean that no two compounds in this chemical space are functionally interchangeable without confirmatory comparative bioassay data.

Product-Specific Quantitative Evidence Guide: (3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone vs. Closest Analogs


Evidence Item 1: 3,5-Dimethoxy vs. 2,6-Dimethoxy Regioisomeric Differentiation — Computed Physicochemical and Predicted Pharmacological Divergence

The target compound bears a 3,5-dimethoxy substitution pattern on the benzoyl ring, whereas the closest commercially indexed positional isomer, (2,6-dimethoxyphenyl)[4-(2-furylmethyl)piperazin-1-yl]methanone (ChemSpider ID 2402713; CAS 499987-16-5), carries the methoxy groups at the 2- and 6-positions . In the broader class of dimethoxyphenylpiperazines (DOMePPs), GC-MS and IR studies have demonstrated that each of the six ring regioisomers yields a unique, base-peak-resolved electron-ionization mass spectrum, with characteristic fragments including the dimethoxyphenylaziridinium cation (m/z 180) and the dimethoxyphenyl cation (m/z 137), enabling unambiguous forensic and analytical discrimination [1]. Although no direct head-to-head biological comparison has been published for this specific pair, the 3,5-disubstitution pattern in arylpiperazine methanones is associated with a distinct GPR35 agonist pharmacophore: 1-(3,5-dimethoxybenzoyl)piperazine exhibits a Ki of 6 nM at human GPR35 expressed in CHO-K1 cells, versus 28 nM for a closely related analog (BDBM50575522) differing only in the substitution pattern on the benzoyl ring, when measured under identical competitive binding assay conditions [2]. This 4.7-fold difference in binding affinity, driven solely by the methoxy positional arrangement, underscores that regioisomeric identity is a critical procurement specification.

Regioisomerism Drug-likeness GPCR ligand design

Evidence Item 2: Methylene (–CH2–) vs. Carbonyl (–C=O–) Linker Differentiation Between Furylmethyl and Furanylcarbonyl Analogs

The target compound employs a methylene linker (–CH2–) connecting the piperazine nitrogen to the furan ring, whereas the closely cataloged compound 1-(3,5-dimethoxybenzoyl)-4-(2-furanylcarbonyl)piperazine (InChIKey WMRWXLWHCWAKLB; SpectraBase Compound ID 7wTTePP6HAT) uses a carbonyl linker (–C=O–) [1]. This single-atom substitution produces quantifiable physicochemical divergence: the target compound (C18H22N2O4, MW 330.4) has a computed XLogP3-AA of 1.7 and a TPSA of 55.2 Ų, whereas the carbonyl analog (C18H20N2O5, MW 344.37) possesses higher molecular weight and an additional oxygen atom, altering both lipophilicity and hydrogen-bond acceptor count [2]. The methylene linker preserves the piperazine nitrogen basicity (pKa ~8–9 for the tertiary amine), while the carbonyl linker withdraws electron density via resonance, reducing the pKa of the adjacent amide nitrogen by approximately 2–3 log units. This difference directly impacts pH-dependent solubility, membrane permeability, and potential for salt formation — all critical parameters for in vitro assay compatibility and in vivo formulation.

Linker chemistry Conformational analysis Physicochemical profiling

Evidence Item 3: Class-Level Antibacterial Activity — Scaffold Validation from the 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone Series

Although the target compound itself has not been directly evaluated in published antibacterial assays, it shares the core 2-furyl(piperazin-1-yl)methanone scaffold with a series of 10 derivatives (3a–j) synthesized and characterized by Abbasi et al. (2018) [1]. In that study, all compounds were screened against five bacterial strains using a standardized in vitro MIC protocol. The most active derivative, 3e (bearing a 2-bromobenzyl group at the N4 position), achieved an MIC of 7.52 ± 0.μg/mL against S. Typhi, statistically comparable to the reference standard ciprofloxacin (MIC = 7.45 ± 0.58 μg/mL) [1]. By contrast, derivatives with different N4-aralkyl substituents showed variable activity (data for all 10 compounds tabulated in the primary reference), demonstrating that the N4 substituent is a key potency determinant. The target compound's furylmethyl group at N4 represents a distinct and untested substitution pattern within this validated antibacterial pharmacophore, positioning it as a logical next candidate for MIC screening and structure-activity relationship (SAR) expansion.

Antibacterial discovery MIC determination Cytotoxicity profiling

Evidence Item 4: Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile — Differentiation from Higher-MW Arylpiperazine Congeners

The target compound's computed physicochemical profile (MW 330.4; XLogP3-AA 1.7; TPSA 55.2 Ų; 0 HBD; 5 HBA; 5 rotatable bonds) [1] places it favorably within established oral drug-likeness filters. Its molecular weight of 330.4 g/mol is substantially lower than many commercial arylpiperazine screening library members, which frequently exceed 400–450 g/mol due to extended aromatic substituents. For example, 1-(3,5-dimethoxybenzoyl)-4-(diphenylmethyl)piperazine (MW 417; Hit2Lead catalog) and 1-(3,5-dimethoxybenzoyl)-4-(naphthalen-2-ylmethyl)piperazine (MW 390.48) both breach the MW 350 threshold commonly associated with favorable ADME properties. The target compound's TPSA of 55.2 Ų and XLogP of 1.7 also place it within the CNS MPO desirability zone (TPSA < 90 Ų; logP 1–5), whereas the diphenylmethyl analog (computed logP estimated >3.5) trends toward higher lipophilicity, increasing the risk of rapid hepatic clearance and promiscuous target binding.

Drug-likeness CNS MPO Physicochemical property-based design

Evidence Item 5: Explicit Statement on the Limited State of Published Quantitative Biological Evidence for This Specific Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, and patent databases (conducted May 2026) yielded no published, peer-reviewed quantitative biological activity data (IC50, EC50, Ki, MIC, or in vivo efficacy) that explicitly names (3,5-dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone or its InChIKey (GBUNFHFIRLVOMN-UHFFFAOYSA-N) as the test article [1]. The compound appears in the PubChem Substance database as a computed/registered entity (CID 781473) without associated bioassay results. The available evidence is restricted to: (a) computed physicochemical properties; (b) class-level scaffold inference from the 2-furyl-piperazinyl-methanone antibacterial series; and (c) regioisomeric and linker-chemistry analog comparisons. This evidence gap means that any procurement decision for biological screening purposes must be treated as a de novo exploration of chemical space rather than a follow-up on established hit data. Users requiring pre-validated biological activity should consider structurally characterized, assay-annotated alternatives such as 1-(3,5-dimethoxybenzoyl)piperazine (GPR35 Ki = 6 nM) [2] or the 2-furyl[(4-aralkyl)-1-piperazinyl]methanone series [3], for which quantitative bioactivity data are publicly available.

Data transparency Procurement risk assessment Evidence gap analysis

Evidence Item 6: Synthetic Accessibility and Commercial Availability — Differentiation from Multi-Step Custom Synthesis Congeners

The synthesis of (3,5-dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone can be accomplished via a two-step sequence: (i) N-alkylation of piperazine with 2-furylmethyl bromide/chloride in the presence of a base (e.g., triethylamine) to generate 1-(2-furylmethyl)piperazine; (ii) acylation with 3,5-dimethoxybenzoyl chloride to furnish the final methanone product. This synthetic route is procedurally simpler and uses more readily available starting materials than the preparation of the carbonyl-linked analog 1-(3,5-dimethoxybenzoyl)-4-(2-furanylcarbonyl)piperazine, which requires a second acylation step using 2-furoyl chloride and generates a bis-amide product with greater steric hindrance at both piperazine nitrogens [1]. The compound is commercially stocked by multiple chemical suppliers, indicating established synthesis and purification protocols. In contrast, several close structural analogs (e.g., those with sulfonylbenzyl or extended heteroaryl N4 substituents) require custom multi-step syntheses with longer lead times.

Synthetic accessibility Commercial sourcing Procurement lead time

Best Research and Industrial Application Scenarios for (3,5-Dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone


Antibacterial Lead Discovery: Gram-Negative Pathogen Screening with Focus on S. Typhi

This compound is optimally deployed as a screening candidate in antibacterial discovery programs targeting Gram-negative enteric pathogens. The core 2-furyl(piperazin-1-yl)methanone scaffold has been validated in a published series where the most potent analog (3e) achieved an MIC of 7.52 μg/mL against S. Typhi, statistically equivalent to ciprofloxacin (7.45 μg/mL) [1]. The target compound's 2-furylmethyl N4 substituent represents an untested variant within this scaffold, offering an opportunity to expand SAR and potentially improve upon the cytotoxicity profile (the Abbasi et al. series showed mild hemolytic activity). Its favorable MW (330.4) and logP (1.7) suggest adequate membrane permeability for Gram-negative outer membrane penetration.

GPR35 Agonist Pharmacophore Exploration via Scaffold-Hopping

The 3,5-dimethoxybenzoyl-piperazine substructure is a recognized GPR35 agonist pharmacophore, as demonstrated by 1-(3,5-dimethoxybenzoyl)piperazine (Ki = 6 nM at human GPR35) [2]. The addition of a 2-furylmethyl group at the opposite piperazine nitrogen in the target compound creates a bivalent ligand architecture that could modulate GPR35 selectivity, signaling bias (β-arrestin vs. G protein), or allosteric binding mode relative to the monosubstituted parent. GPR35 is an orphan GPCR implicated in inflammatory bowel disease, pain, and metabolic disorders, making this compound a relevant probe for academic and industrial GPCR screening panels.

CNS Drug Discovery Programs Requiring Favorable Physicochemical and Drug-Likeness Profiles

With a TPSA of 55.2 Ų, XLogP of 1.7, zero hydrogen bond donors, and moderate molecular weight (330.4), the compound resides within the CNS MPO desirability space [3]. This profile supports blood-brain barrier penetration potential, positioning it as a candidate for CNS-targeted phenotypic or target-based screens. The methylene linker preserves piperazine basicity (estimated pKa ~8), enabling lysosomal trapping and potential engagement with aminergic GPCRs (e.g., serotonin, dopamine receptors) — a common target class for substituted piperazines. The compound's lower MW relative to diphenylmethyl or naphthylmethyl piperazine analogs further favors ligand efficiency optimization.

Regioisomeric Reference Standard for Analytical and Forensic Chemistry

Given that regioisomeric dimethoxyphenylpiperazines produce distinct and resolvable GC-MS and FT-IR signatures [4], (3,5-dimethoxyphenyl)[4-(2-furylmethyl)piperazino]methanone serves as a valuable analytical reference standard for distinguishing positional isomers in forensic, toxicological, or quality-control contexts. Its 3,5-dimethoxy pattern yields a unique mass-spectrometric fragmentation profile that can be used to validate the identity of synthesized or purchased material against the 2,6-dimethoxy regioisomer (CAS 499987-16-5) and other positional variants, ensuring that biological screening data are correctly attributed to the intended chemical structure.

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